![molecular formula C18H13Br2NO B13055236 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is a complex organic compound with the molecular formula C₁₈H₁₃Br₂NO. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-10,11-dihydrobenzo[j]phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine alkaloids.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other phenanthridine derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
類似化合物との比較
Similar Compounds
3,4-Dibromo-8-methoxyquinoline: Another brominated methoxy compound with similar structural features.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid: A brominated naphthalene derivative with different functional groups.
Uniqueness
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenanthridine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C18H13Br2NO |
|---|---|
分子量 |
419.1 g/mol |
IUPAC名 |
2,4-dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-17-4-2-3-10-5-13-11(6-14(10)17)9-21-18-15(13)7-12(19)8-16(18)20/h4-9H,2-3H2,1H3 |
InChIキー |
IOGWSEJTFPAWQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CCCC2=C1C=C3C=NC4=C(C3=C2)C=C(C=C4Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
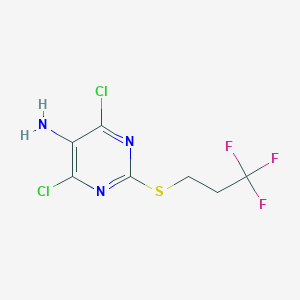
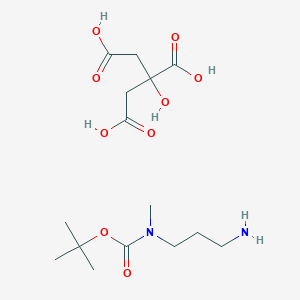
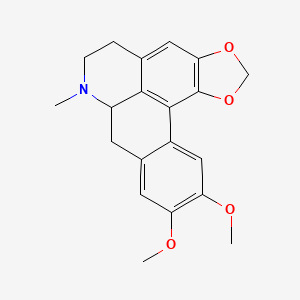
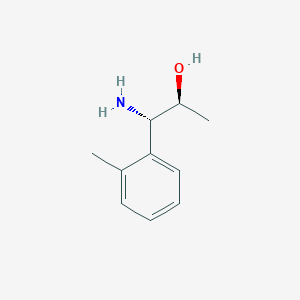
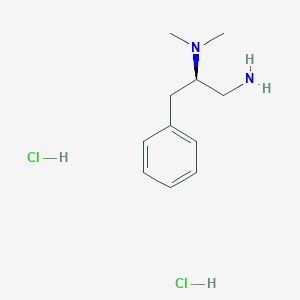
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
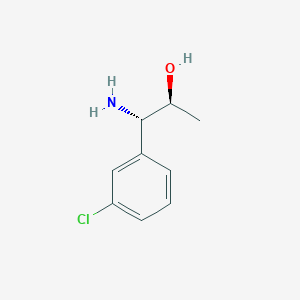
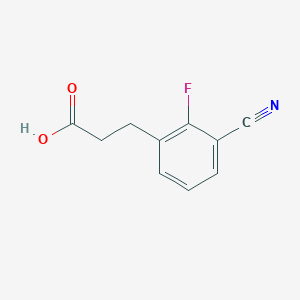
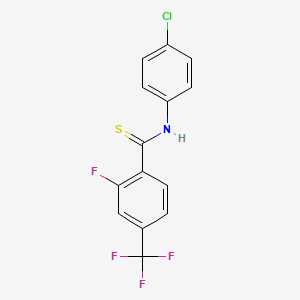
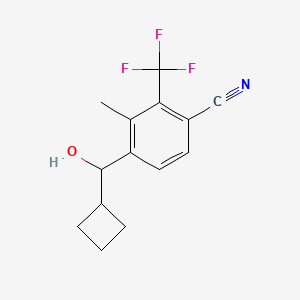
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
